molecular formula C10H20N2O2 B12967938 tert-Butyl methyl(1-methylazetidin-3-yl)carbamate

tert-Butyl methyl(1-methylazetidin-3-yl)carbamate

Cat. No.: B12967938
M. Wt: 200.28 g/mol
InChI Key: KWENMURZWUDKBI-UHFFFAOYSA-N
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Description

tert-Butyl methyl(1-methylazetidin-3-yl)carbamate is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl methyl(1-methylazetidin-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 1-methylazetidine in the presence of a suitable base. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include steps like purification through recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(1-methylazetidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl methyl(1-methylazetidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in various biochemical assays.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(1-methylazetidin-3-yl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate
  • tert-Butyl 3-(methylamino)methylazetidine-1-carboxylate

Uniqueness

tert-Butyl methyl(1-methylazetidin-3-yl)carbamate is unique due to its specific structure and reactivity. Its azetidine ring and carbamate group confer distinct chemical properties, making it valuable in various applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and ease of synthesis.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl N-methyl-N-(1-methylazetidin-3-yl)carbamate

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(5)8-6-11(4)7-8/h8H,6-7H2,1-5H3

InChI Key

KWENMURZWUDKBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CN(C1)C

Origin of Product

United States

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